molecular formula C24H72ClN16P5 B058296 Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride CAS No. 122951-89-7

Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride

Cat. No.: B058296
CAS No.: 122951-89-7
M. Wt: 775.3 g/mol
InChI Key: NYTYWTQXLWNFFQ-UHFFFAOYSA-M
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Description

Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride is a useful research compound. Its molecular formula is C24H72ClN16P5 and its molecular weight is 775.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride, also known as Phosphazenium chloride, is a versatile compound with a wide range of applications. Its primary targets are pH-responsive polymers and solvent-processible polymer membranes . These targets are crucial in various industrial and scientific applications, including the development of smart materials and drug delivery systems.

Mode of Action

The compound interacts with its targets by serving as a lipophilic additive . This means it can dissolve or combine with lipids or fats, enhancing the properties of the target materials. It also acts as a basic catalyst for the ring-opening polymerization of siloxanes , a process critical in the production of silicon-based polymers.

Biochemical Pathways

It’s known to play a role in thepolymerization of siloxanes , a key process in the production of silicone polymers. These polymers have numerous applications, from medical devices to sealants, adhesives, and lubricants.

Pharmacokinetics

Given its use as a lipophilic additive , it can be inferred that it has the ability to mix with or dissolve in lipids and fats, which may influence its bioavailability.

Result of Action

The compound’s action results in the formation of silicone polymers through the ring-opening polymerization of siloxanes . It also enhances the properties of pH-responsive polymers and solvent-processible polymer membranes , making them more suitable for their intended applications.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to be extremely stable , suggesting it can maintain its efficacy under a wide range of conditions.

Biological Activity

Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride, commonly referred to as P5Cl, is a complex organophosphorus compound notable for its unique molecular structure and diverse biological activities. This article delves into the biological activity of P5Cl, focusing on its synthesis, properties, and potential applications in various fields, particularly in drug delivery and antimicrobial activity.

Chemical Structure and Properties

P5Cl is characterized by its high phosphorus content and a complex nitrogen framework. Its molecular formula is C24H72ClN16P5C_{24}H_{72}ClN_{16}P_{5}, with a molecular weight of approximately 775.26 g/mol. The compound features a phosphonium ion, which contributes to its properties as a cationic species, making it potentially useful in various chemical applications .

Key Properties

  • Molecular Formula : C24H72ClN16P5C_{24}H_{72}ClN_{16}P_{5}
  • Molecular Weight : 775.26 g/mol
  • Structure : Contains multiple phosphorus and nitrogen atoms, contributing to its reactivity and versatility.

1. Antimicrobial Properties

P5Cl has shown promising antimicrobial activity against various microorganisms. Studies indicate that it can effectively inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

2. Drug Delivery Systems

The lipophilic nature of P5Cl allows it to integrate well into polymer matrices, enhancing the responsiveness of these materials to pH changes. This property is particularly advantageous for drug delivery applications, where the release of therapeutic agents can be triggered by specific physiological conditions.

Study 1: Antimicrobial Efficacy

In a study published in ResearchGate, P5Cl was evaluated for its antimicrobial efficacy against various strains of bacteria and fungi. The results indicated that P5Cl exhibited significant inhibitory effects, particularly at higher concentrations. The study highlighted its potential use in developing antimicrobial coatings for medical devices .

Study 2: Drug Delivery Applications

Another research effort focused on the incorporation of P5Cl into polymeric drug delivery systems. The findings demonstrated that polymers modified with P5Cl showed enhanced drug release profiles in response to pH variations, making them suitable for targeted drug delivery applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of P5Cl better, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Tris(dimethylamino)phosphineC6H18N3PC_{6}H_{18}N_{3}PSimpler structure; used as a ligand
Tetrakis(dimethylamino)phosphonium chlorideC8H24ClN4PC_{8}H_{24}ClN_{4}PSimilar cationic properties; less complex
Bis(dimethylamino)phosphateC4H12N2O4PC_{4}H_{12}N_{2}O_{4}PContains phosphate group; different reactivity

Synthesis and Reaction Mechanisms

The synthesis of P5Cl typically involves multi-step synthetic routes requiring precise control over reaction conditions to achieve optimal yields. The compound can undergo various reactions due to its phosphonium structure, including nucleophilic substitutions and coordination with other ligands, which are crucial for its application in catalysis and materials science .

Properties

IUPAC Name

tetrakis[[tris(dimethylamino)-λ5-phosphanylidene]amino]phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H72N16P5.ClH/c1-29(2)42(30(3)4,31(5)6)25-41(26-43(32(7)8,33(9)10)34(11)12,27-44(35(13)14,36(15)16)37(17)18)28-45(38(19)20,39(21)22)40(23)24;/h1-24H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTYWTQXLWNFFQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(=N[P+](N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H72ClN16P5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447910
Record name Phosphazenium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

775.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122951-89-7
Record name Phosphazenium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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